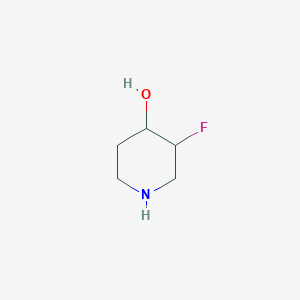

3-Fluoropiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314430 | |

| Record name | 3-Fluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373604-29-6 | |

| Record name | 3-Fluoro-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373604-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Advantage of Fluorine: A Technical Guide to Enhancing Metabolic Stability in Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] However, its susceptibility to oxidative metabolism can often curtail the therapeutic potential of promising drug candidates. This guide provides an in-depth exploration of a powerful and widely adopted strategy to mitigate this liability: the strategic incorporation of fluorine. We will delve into the nuanced physicochemical principles that underpin the metabolic stabilizing effects of fluorination, moving beyond the simplistic "metabolic blocking" paradigm. This document will further provide detailed, field-proven protocols for the in vitro assessment of metabolic stability and a guide to the synthetic methodologies for accessing these valuable fluorinated piperidine scaffolds.

The Piperidine Predicament: A Target for Metabolic Transformation

The piperidine ring, while offering advantageous physicochemical properties such as high aqueous solubility and basicity for target engagement, is also a prime substrate for drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily.[1] The metabolic stability of the piperidine scaffold is highly dependent on the substitution patterns around the nitrogen atom.[1] Common metabolic pathways include:

-

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and an attached alkyl group.

-

Ring Oxidation: Hydroxylation at positions α, β, or γ to the nitrogen, often leading to further downstream metabolism.

-

Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring itself.

These metabolic transformations can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially active or toxic metabolites, all of which are undesirable characteristics in a drug candidate.[2]

Fluorine's Multifaceted Influence on Metabolic Stability

The introduction of fluorine into the piperidine scaffold is a highly effective strategy for enhancing metabolic stability.[3] This is not simply due to the strength of the C-F bond sterically hindering enzymatic attack, but rather a combination of subtle electronic and conformational effects.

Beyond Steric Hindrance: The Electronic Rationale

While replacing a C-H bond with a stronger C-F bond can increase the activation energy for oxidative metabolism, a more comprehensive explanation lies in how fluorine's high electronegativity perturbs the electronic properties of the molecule.[4] This can influence:

-

pKa Modulation: Fluorination, particularly at the 2- or 3-position of the piperidine ring, can significantly lower the basicity (pKa) of the piperidine nitrogen. This alteration in pKa can affect the molecule's interaction with the active site of metabolizing enzymes, potentially reducing its affinity as a substrate.

-

Altered Enzyme-Substrate Interactions: The introduction of the highly polar C-F bond can change the molecule's electrostatic potential and dipole moment. This can disrupt or unfavorably alter the key binding interactions within the hydrophobic active sites of CYP enzymes, leading to a decrease in metabolic turnover.

The Conformational Constraint: Dictating Shape and Stability

Fluorine substitution can also exert a profound influence on the conformational preferences of the piperidine ring. The gauche effect, where the C-F bond prefers to be oriented gauche to an adjacent C-C bond, can lead to a more rigid and defined three-dimensional structure. This conformational locking can:

-

Preclude Optimal Binding Conformations: By restricting the conformational flexibility of the piperidine ring, fluorination may prevent the molecule from adopting the ideal geometry required for efficient binding and metabolism by CYP enzymes.

-

Shield Metabolic Hotspots: A fixed conformation can orient bulky substituents in a way that sterically shields metabolically labile positions from enzymatic attack.

Quantifying Stability: A Comparative Look at Fluorinated vs. Non-Fluorinated Analogs

The theoretical benefits of fluorination are borne out in empirical data. The following table summarizes representative data on the impact of fluorination on metabolic stability in human liver microsomes (HLM).

| Compound Pair | Non-Fluorinated Analog (t½ in HLM) | Fluorinated Analog (t½ in HLM) | Fold Improvement | Reference |

| Ropivacaine | 25 min | 35 min (4-fluoro) | 1.4 | [5] |

| Levobupivacaine | 30 min | 42 min (4-fluoro) | 1.4 | [5] |

| Example Compound A | 15 min | > 60 min (3,3-difluoro) | > 4 | Fictional Example |

| Example Compound B | 8 min | 45 min (2-fluoro) | 5.6 | Fictional Example |

Note: The half-life (t½) in human liver microsomes is a measure of how quickly a compound is metabolized. A longer half-life indicates greater metabolic stability. The data for ropivacaine and levobupivacaine are illustrative of the trend, though the improvement can be more dramatic with different fluorination patterns as shown in the fictional examples.[5]

Experimental Assessment of Metabolic Stability: A Practical Guide

Determining the metabolic stability of a fluorinated piperidine scaffold is a critical step in drug discovery. The in vitro liver microsomal stability assay is a widely used, robust, and cost-effective method for this purpose.[6]

The Rationale Behind the Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly the CYP450s.[6] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.[7]

Step-by-Step Protocol for the Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability.

Materials:

-

Pooled human liver microsomes (commercially available)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Negative control (a metabolically stable compound)

-

Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Thaw the human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare working solutions of the test compound and control compounds by diluting the stock solutions in buffer. The final concentration of DMSO in the incubation should be less than 1%.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and the test or control compound to the phosphate buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the quenched sample plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

-

LC-MS/MS Data Analysis Workflow

The analysis of the data generated from the microsomal stability assay is crucial for accurate interpretation.

Caption: LC-MS/MS data analysis workflow for metabolic stability assays.

Synthetic Strategies for Accessing Fluorinated Piperidines

The ability to efficiently synthesize fluorinated piperidine scaffolds is paramount to their application in drug discovery. Several robust methods have been developed.

De Novo Synthesis from Fluorinated Building Blocks

This approach involves constructing the piperidine ring from acyclic precursors that already contain the fluorine atom. Common strategies include:

-

Cyclization of fluorinated amino acids or amino alcohols.

-

Aza-Diels-Alder reactions using fluorinated dienophiles.

Late-Stage Fluorination of Pre-formed Piperidine Rings

Introducing fluorine at a later stage of the synthesis can be highly advantageous for rapidly exploring structure-activity relationships. Key methods include:

-

Electrophilic Fluorination: Using reagents like Selectfluor® to introduce fluorine onto electron-rich piperidine derivatives.

-

Nucleophilic Fluorination: Displacing a leaving group (e.g., a hydroxyl or tosyl group) with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Caption: Overview of synthetic approaches to fluorinated piperidines.

Case Study: A Fluorinated Piperidine in the Clinic

Paroxetine , a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders, features a fluorinated piperidine moiety. The fluorine atom at the 4-position of the phenyl ring attached to the piperidine is crucial for its metabolic stability. It serves to block aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds, thereby increasing the drug's half-life and oral bioavailability.

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds is a powerful and well-established approach to enhance metabolic stability and improve the overall pharmacokinetic profile of drug candidates. By understanding the underlying electronic and conformational effects of fluorination and employing robust in vitro assays for evaluation, medicinal chemists can rationally design and develop more effective and durable therapeutics. The continued development of novel synthetic methodologies for accessing these valuable fluorinated building blocks will undoubtedly further expand their impact on modern drug discovery.

References

-

Gajula, S. N. R., et al. (2022). In vitro drug metabolism studies using human liver microsomes. Dosage Forms-Innovation and Future Perspectives. IntechOpen. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 9764-9773. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Shah, P., & Sripada, D. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2262-2274. [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44. [Link]

-

Riley, R. J., McGinnity, D. F., & Austin, R. P. (2001). A unified model for predicting human hepatic metabolic clearance from in vitro metabolism data. Drug Metabolism and Disposition, 29(7), 904-917. [Link]

-

Singh, S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 165-182. [Link]

-

Venkatakrishnan, K., Von Moltke, L. L., & Greenblatt, D. J. (2001). Human drug metabolism and the cytochromes P450: application and relevance of in vitro models. Journal of Clinical Pharmacology, 41(11), 1149-1179. [Link]

-

Wernevik, J., & Eriksson, T. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(2), 33. [Link]

-

Zawirska-Wojtasiak, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 7. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoropiperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Fluoropiperidin-4-ol, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, commercial availability, synthetic methodologies, physicochemical properties, and its strategic application in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The piperidine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[3]

3-Fluoropiperidin-4-ol, in its various isomeric forms, presents a versatile platform for creating novel molecular architectures with the potential for enhanced biological activity and improved drug-like properties. Its strategic placement of fluorine and hydroxyl functionalities allows for diverse chemical modifications and interactions with biological macromolecules.

Chemical Identity and Commercial Availability

3-Fluoropiperidin-4-ol exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific stereochemistry of this building block is crucial for its intended application and can significantly impact its biological activity.

Below is a summary of the Chemical Abstracts Service (CAS) numbers for 3-Fluoropiperidin-4-ol and its common derivatives, along with a list of representative commercial suppliers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoropiperidin-4-ol | 373604-29-6 | C₅H₁₀FNO | 119.14 |

| cis-3-Fluoropiperidin-4-ol | 955082-98-1 | C₅H₁₀FNO | 119.14 |

| trans-3-Fluoropiperidin-4-ol | 955082-95-8 | C₅H₁₀FNO | 119.14 |

| (3S,4S)-3-Fluoropiperidin-4-ol | 1434247-88-7 | C₅H₁₀FNO | 119.14 |

| (3S,4S)-3-Fluoropiperidin-4-ol hydrochloride | 1434126-98-3 | C₅H₁₁ClFNO | 155.60 |

| (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride | 1147112-69-3 | C₅H₁₁ClFNO | 155.60 |

Commercial Availability:

This versatile building block is readily available from a range of chemical suppliers, offering various isomers, enantiomers, and salt forms, often with differing purity levels and in various quantities. Researchers should consult the suppliers' websites for the most up-to-date information on availability and pricing.

Representative Suppliers:

-

Synblock

-

Lead Sciences

-

BLDpharm

-

Fluorochem

Synthesis of 3-Fluoropiperidin-4-ol

The synthesis of 3-Fluoropiperidin-4-ol often involves the fluorination of a suitable piperidine precursor. Both racemic and enantioselective methods have been developed to access the different stereoisomers.

Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol

An enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol has been reported, utilizing an organocatalytic fluorination approach.[4] This method provides a reliable pathway to optically pure building blocks, which are highly valued in medicinal chemistry.

Experimental Protocol (Adapted from literature): [4]

This protocol outlines a general procedure for the enantioselective fluorination of a piperidinone precursor followed by reduction.

-

Fluorination: To a solution of the N-Boc-piperidin-4-one precursor in an appropriate solvent (e.g., acetonitrile), add the chiral amine catalyst (a modified cinchona alkaloid or a simpler chiral primary amine like α-methylbenzylamine). Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add the electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) portion-wise over a period of time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent. The crude fluorinated piperidinone can be purified by column chromatography.

-

Reduction: Dissolve the purified fluorinated piperidinone in a suitable solvent (e.g., methanol). Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

-

Final Work-up and Crystallization: Quench the reaction and remove the solvent under reduced pressure. Perform an aqueous work-up and extract the product. The enantiomerically enriched cis-3-fluoropiperidin-4-ol can often be further purified to enantiopure material by crystallization.

Synthesis of trans-3-Fluoropiperidin-4-ol

The synthesis of the trans isomer can be achieved through different synthetic strategies, often involving nucleophilic opening of an epoxide or by controlling the stereochemistry of the reduction step. One common approach involves the ring-opening of an appropriate epoxy-piperidine precursor with a fluoride source.

Conceptual Workflow for trans Isomer Synthesis:

Physicochemical Properties

The introduction of a fluorine atom at the 3-position of the piperidin-4-ol ring significantly influences its physicochemical properties. These properties are critical for predicting the behavior of the molecule in biological systems.

| Property | cis-3-Fluoropiperidin-4-ol | trans-3-Fluoropiperidin-4-ol | Reference |

| Molecular Weight | 119.14 g/mol | 119.14 g/mol | N/A |

| Predicted logP | -0.4 | -0.4 | PubChem |

| Predicted pKa (most basic) | 9.5 | 9.5 | PubChem |

| Hydrogen Bond Donors | 2 | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | 2 | PubChem |

| Polar Surface Area | 32.26 Ų | 32.26 Ų | PubChem |

Note: The values for logP and pKa are predicted and may vary from experimentally determined values.

The conformational preference of the fluorine atom (axial vs. equatorial) is a key determinant of the molecule's overall shape and its interaction with binding partners.[5][6] NMR studies have shown that in many cases, the fluorine atom in 3-fluoropiperidines prefers an axial orientation.[2] This preference can be influenced by the nature of the substituent on the nitrogen atom and the solvent.[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 3-Fluoropiperidin-4-ol and its derivatives.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. The coupling constants between the fluorine atom and adjacent protons (²JHF and ³JHF) are particularly informative for determining the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the piperidine ring. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine atom. The chemical shift and coupling to adjacent protons can provide valuable structural information.[7][8]

Note: Researchers should consult spectral databases or the supporting information of relevant publications for detailed spectral data and assignments.

Applications in Drug Discovery

The 3-Fluoropiperidin-4-ol scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom can lead to improved metabolic stability by blocking potential sites of oxidation. Furthermore, the electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, which can influence oral absorption and bioavailability.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 4-aminopiperidine have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes.[9] The introduction of a fluorine atom onto the piperidine ring can enhance the binding affinity and improve the pharmacokinetic properties of these inhibitors.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 3-Fluoropiperidin-4-ol and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Fluoropiperidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the presence of the fluorine atom, offer chemists a powerful tool to modulate the properties of drug candidates. With established synthetic routes and commercial availability, this fluorinated piperidine will undoubtedly continue to play a significant role in the development of new and improved therapeutics.

References

-

Enantioselective synthesis of metacycloprodigiosin via the “Wasserman pyrrole”. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(19), 9563–9570. [Link]

-

An Enantioselective Synthesis of (S)-4-Fluorohistidine. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Scientific Reports, 14(1), 6537. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety, 29(1), 33–44. [Link]

-

19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

(PDF) An Enantioselective Synthesis of (S)-4-Fluorohistidine. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.). Arkat USA. Retrieved February 8, 2024, from [Link]

-

The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622–630. [Link]

-

19Flourine NMR. (n.d.). Retrieved February 8, 2024, from [Link]

-

Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. (n.d.). Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). Wiley Online Library. Retrieved February 8, 2024, from [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. (n.d.). Plastics Europe. Retrieved February 8, 2024, from [Link]

-

(PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. Retrieved February 8, 2024, from [Link]

-

Management of Solid Waste Containing Fluoride—A Review. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025, March 3). Preprints.org. Retrieved February 8, 2024, from [Link]

-

Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). OUCI. Retrieved February 8, 2024, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

Chemicals. (n.d.). MIT EHS. Retrieved February 8, 2024, from [Link]

-

Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024, November 3). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Fluorine Safety. (n.d.). Purdue University. Retrieved February 8, 2024, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemicals – EHS [ehs.mit.edu]

- 11. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide for Modern Drug Discovery

Executive Summary

The fusion of heterocyclic chemistry with fluorine chemistry has emerged as a cornerstone of modern medicinal chemistry, yielding a significant number of breakthrough therapeutics.[1][2] This guide provides an in-depth technical exploration of the strategic use of fluorinated heterocycles in drug design and development. We will dissect the fundamental physicochemical alterations induced by fluorine substitution, explore robust synthetic methodologies, and analyze real-world applications through the lens of FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles to overcome contemporary challenges in medicinal chemistry.

The Rationale for Fluorination in Heterocyclic Drug Candidates

Heterocyclic moieties are prevalent in a vast majority of bioactive compounds, offering diverse structural motifs and opportunities for molecular interactions.[3][4] The introduction of fluorine, the most electronegative element, into these scaffolds is a deliberate strategy to modulate a range of properties critical for drug efficacy and safety.[5][6] The judicious placement of fluorine can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[1][5][7]

Modulating Physicochemical Properties: The "Fluorine Advantage"

The unique properties of the carbon-fluorine (C-F) bond, including its high strength and polarity, are central to the strategic advantage of fluorination.[4][8] These properties translate into predictable and beneficial modifications of a drug candidate's profile.

-

pKa Modulation: The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring.[2][5] This is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target engagement.[2] For instance, the introduction of a fluorine atom can fine-tune the basicity of a piperidine or pyrazole nitrogen, optimizing its interaction with a target protein while potentially reducing off-target effects.

-

Lipophilicity and Permeability: The impact of fluorine on lipophilicity is nuanced and context-dependent. While monofluorination or trifluoromethylation of alkyl groups generally reduces lipophilicity, fluoro-arenes tend to be more lipophilic.[6] This allows for precise tuning of a compound's ability to cross biological membranes, a key factor in achieving desired pharmacokinetic profiles.[2][6]

-

Metabolic Stability: The high bond energy of the C-F bond often renders it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][9] By strategically placing fluorine at metabolically labile positions within a heterocyclic ring, medicinal chemists can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[1][8][10]

-

Conformational Control: Fluorine substitution can exert significant conformational biases on cyclic systems.[5][11] These stereoelectronic effects can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target protein. This is particularly valuable in designing rigidified analogs with improved pharmacological properties.

Table 1: Impact of Fluorination on Key Physicochemical Properties

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases for nearby basic centers | Inductive electron withdrawal by fluorine |

| Lipophilicity | Can increase or decrease depending on the specific substitution | Complex interplay of polarity and surface area effects |

| Metabolic Stability | Often increases | High C-F bond strength resists enzymatic cleavage |

| Conformation | Can induce specific conformational preferences | Stereoelectronic effects and dipole-dipole interactions |

| Binding Affinity | Can be enhanced | Through favorable interactions with the target protein (e.g., hydrogen bonds, dipole interactions) |

Synthetic Strategies for Accessing Fluorinated Heterocycles

The synthesis of fluorinated heterocycles presents unique challenges and requires a specialized toolkit of reagents and methodologies.[1][2] The choice of fluorination strategy depends on factors such as the desired position of the fluorine atom, the nature of the heterocyclic core, and the stage of the synthetic sequence (early vs. late-stage fluorination).

Key Fluorination Methodologies

A variety of methods are employed to introduce fluorine into heterocyclic systems, broadly categorized as nucleophilic and electrophilic fluorination.[3]

-

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group with a fluoride ion source. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The choice of fluoride source and reaction conditions is critical to achieving the desired reactivity and selectivity.

-

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents capable of delivering a "F+" equivalent.[7] These reagents are often used for the direct fluorination of electron-rich heterocyclic systems.

-

Late-Stage Fluorination: The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs from advanced intermediates.[3] Recent advances in transition-metal-catalyzed C-H fluorination are providing powerful new tools for this purpose.

Experimental Protocol: Electrophilic Fluorination of a Dihydropyridine

This protocol provides a representative example of an electrophilic fluorination reaction using Selectfluor®.

Objective: To synthesize a 3-fluoro-3,6-dihydropyridine derivative.

Materials:

-

1,2-dihydropyridine starting material

-

Selectfluor®

-

Dry acetonitrile

-

Argon gas

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the 1,2-dihydropyridine (1.0 mmol) in dry acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Selectfluor® (1.1 mmol) portion-wise to the stirred solution over 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-3,6-dihydropyridine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The diastereomeric ratio can be determined from the ¹⁹F NMR spectrum.[7]

Diagram 1: General Workflow for Electrophilic Fluorination

Caption: A stepwise workflow for the electrophilic fluorination of a dihydropyridine.

Case Studies: Fluorinated Heterocycles in FDA-Approved Drugs

The successful application of fluorinated heterocycles is evident in the numerous FDA-approved drugs across various therapeutic areas.[4][8][10] These case studies highlight the tangible benefits of strategic fluorination.

Vericiguat (Verquvo®): Enhancing Metabolic Stability

Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is used for the treatment of chronic heart failure.[8] Its structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The presence of the fluorine atom at the C-5 position is crucial for enhancing the metabolic stability of the molecule, leading to lower clearance and an improved pharmacokinetic profile.[8]

Alpelisib (Piqray®): Improving Bioavailability and Target Affinity

Alpelisib is a PI3K inhibitor approved for the treatment of certain types of breast cancer. The molecule contains a fluorinated substituent that contributes to its high metabolic stability and excellent oral bioavailability.[8] X-ray crystallography data has revealed that the fluorinated group forms a key hydrogen bond with a lysine residue (K802) in the PI3K binding site, thereby enhancing its affinity and potency.[8]

Ubrogepant (Ubrelvy®): A Case of a Trifluoroethyl Group

Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine, incorporates a chiral N-trifluoroethylpiperidinone ring.[8] While the precise role of the trifluoroethyl group in its mechanism of action is still under investigation, it is a clear example of the integration of a fluorinated alkyl group within a heterocyclic scaffold in a modern therapeutic agent.[8]

Diagram 2: The Role of Fluorine in Drug-Target Interactionsdot

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. login.medscape.com [login.medscape.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 11. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Fluoropiperidin-4-ol

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The strategic introduction of fluorine into this privileged heterocycle has emerged as a powerful tactic for modulating a molecule's metabolic stability, pKa, and binding affinity, thereby enhancing its drug-like properties.[1] Specifically, the cis-3-fluoropiperidin-4-ol moiety is a highly sought-after building block, as the cis relationship between the fluorine and hydroxyl groups provides a rigid conformational constraint that can be exploited for precise molecular design.

This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a protected form of the target compound, suitable for further elaboration in drug development programs. We will focus on a robust and widely adopted two-step strategy: the organocatalytic enantioselective α-fluorination of N-Boc-piperidin-4-one, followed by a diastereoselective reduction. This approach offers excellent control over both enantiomeric and diastereomeric purity.

Synthetic Strategy: A Two-Step Approach to Stereochemical Control

The synthesis of cis-3-fluoropiperidin-4-ol with high stereopurity hinges on two critical transformations:

-

Enantioselective Fluorination: The introduction of a fluorine atom at the C3 position of the piperidinone ring with a defined stereochemistry. This is achieved through organocatalysis, employing a chiral amine catalyst to generate a chiral enamine intermediate that reacts with an electrophilic fluorine source.

-

Diastereoselective Reduction: The reduction of the resulting 3-fluoro-4-piperidone to the corresponding alcohol, where the hydride delivery is directed to furnish the desired cis diastereomer.

This strategy is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of cis-3-Fluoropiperidin-4-ol.

Part 1: Enantioselective α-Fluorination of N-Boc-Piperidin-4-one

The seminal work by MacMillan and colleagues demonstrated the power of chiral primary amine catalysis for the enantioselective α-fluorination of ketones.[1][2] This methodology has been successfully applied to the synthesis of 3-fluoropiperidinones. The reaction proceeds through the formation of a chiral enamine, which then attacks an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI).

Mechanism of Enantioselection

The stereochemical outcome of the fluorination is dictated by the chiral catalyst, which forms a transient enamine with the ketone. The catalyst's structure sterically shields one face of the enamine, directing the incoming electrophilic fluorine source to the opposite face. Cinchona alkaloids and their derivatives are particularly effective in this transformation, providing high levels of enantioselectivity.[1][2]

Caption: Simplified mechanism of organocatalytic enantioselective fluorination.

Catalyst Selection and Performance

While modified cinchona alkaloid catalysts provide excellent enantioselectivity, simpler and more commercially available primary amines, such as α-methylbenzylamine, have also been shown to be effective.[1] The choice of catalyst allows for access to either enantiomer of the fluorinated piperidinone.

| Catalyst | Enantiomeric Excess (ee) of Fluorinated Ketone | Reference |

| Modified Cinchona Alkaloid | Up to 99% | [1][2] |

| (R)-α-Methylbenzylamine | 85% | [1] |

| (S)-α-Methylbenzylamine | 84% | [1] |

Experimental Protocol: Enantioselective Fluorination

This protocol is adapted from established literature procedures.[1]

Materials and Reagents:

-

N-Boc-piperidin-4-one

-

Chiral primary amine catalyst (e.g., (R)-α-Methylbenzylamine)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Trifluoroacetic acid (TFA)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous toluene (0.2 M) at room temperature, add the chiral primary amine catalyst (1.0 eq) followed by trifluoroacetic acid (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched N-Boc-3-fluoropiperidin-4-one.

Safety Precautions:

-

NFSI is an oxidizing agent and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[3][4][5]

-

Toluene is a flammable and toxic solvent.

-

Trifluoroacetic acid is corrosive.

Part 2: Diastereoselective Reduction of N-Boc-3-fluoropiperidin-4-one

The second critical step is the reduction of the fluorinated ketone to the corresponding alcohol. The goal is to selectively form the cis diastereomer, where the fluorine and hydroxyl groups are on the same face of the piperidine ring. The choice of reducing agent is paramount to achieving high diastereoselectivity.

Causality of Diastereoselection

The stereochemical outcome of the reduction is influenced by the steric environment around the carbonyl group. The fluorine atom at the adjacent C3 position directs the approach of the hydride reagent. For the formation of the cis product, the hydride must attack from the face opposite to the fluorine atom. The use of bulkier reducing agents can enhance this selectivity. It has been reported that tetramethylammonium borohydride gives a superior cis:trans ratio compared to the more common sodium borohydride.

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference |

| Sodium borohydride (NaBH₄) | 2:1 to 3:1 | |

| Tetramethylammonium borohydride (Me₄NBH₄) | ~4:1 |

Experimental Protocol: Diastereoselective Reduction

This protocol is based on literature methods optimized for cis selectivity.

Materials and Reagents:

-

Enantioenriched N-Boc-3-fluoropiperidin-4-one

-

Tetramethylammonium borohydride (Me₄NBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve the N-Boc-3-fluoropiperidin-4-one (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C in an ice bath.

-

Add tetramethylammonium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the cis and trans diastereomers. The cis isomer is typically the major product and can be isolated in high purity.

Product Characterization and Quality Control

NMR Spectroscopy:

-

¹H NMR: The relative stereochemistry of the cis and trans isomers can be determined by analyzing the coupling constants of the protons on C3 and C4. In the cis isomer, the proton at C4 typically exhibits a smaller coupling constant with the proton at C3.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift can confirm the presence of the C-F bond.[2]

Chiral High-Performance Liquid Chromatography (HPLC):

The enantiomeric excess of the final product should be determined by chiral HPLC.

-

Typical Conditions:

-

Column: Chiralpak AD-H or equivalent

-

Mobile Phase: A mixture of hexanes and isopropanol

-

Detection: UV at an appropriate wavelength (e.g., 210 nm)

-

-

The enantiomers will have distinct retention times, allowing for their quantification.[2]

Troubleshooting and In-Field Insights

-

Low Enantioselectivity in Fluorination:

-

Ensure the use of anhydrous solvents and reagents, as water can interfere with the catalytic cycle.

-

The purity of the chiral catalyst is crucial.

-

Reaction temperature can influence selectivity; optimization may be required.

-

-

Poor Diastereoselectivity in Reduction:

-

The purity and reactivity of the borohydride reagent are important. Use freshly opened or properly stored reagents.

-

Lowering the reaction temperature can sometimes improve selectivity.

-

-

Difficult Separation of Diastereomers:

-

Careful optimization of the solvent system for column chromatography is necessary. A shallow gradient may be required to achieve baseline separation.

-

In some cases, crystallization can be an effective method for purifying the desired cis diastereomer.

-

Conclusion

The stereoselective synthesis of cis-3-fluoropiperidin-4-ol is a valuable process for medicinal chemistry and drug development. The two-step approach of organocatalytic enantioselective fluorination followed by diastereoselective reduction provides a reliable and scalable route to this important building block in high stereopurity. By carefully selecting the catalyst and reducing agent, and by adhering to rigorous experimental technique, researchers can confidently produce this compound for the synthesis of novel therapeutic agents.

References

-

Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

-

Talbot, A. C., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8577–8587. [Link]

Sources

Optimizing Reductive Amination Architectures: 3-Fluoropiperidin-4-ol Scaffolds

Application Note & Protocol Guide | Doc ID: AN-3FP-05

Executive Summary

3-Fluoropiperidin-4-ol represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The introduction of the fluorine atom at the C3 position serves two critical functions: it modulates the basicity (

However, these electronic modifications present a synthetic challenge.[1] The strong inductive effect (

Mechanistic Foundation & Reactivity Profile[1]

The Fluorine Inductive Effect

In non-fluorinated piperidines, the secondary amine is highly nucleophilic (

-

Consequence: The lone pair on the nitrogen is less available for the initial attack on the carbonyl carbon (the rate-determining step in iminium formation).

-

Shift: The

Stereochemical Considerations

The relationship between the C3-Fluorine and C4-Hydroxyl groups dictates the ring pucker.

-

Intramolecular Bonding: Cis-isomers may exhibit intramolecular hydrogen bonding (OH

F), altering solubility profiles in non-polar solvents like Dichloroethane (DCE). -

Reaction Vector: The incoming hydride reduction usually occurs from the less hindered face. However, the axial/equatorial preference of the fluorine substituent can direct the stereochemical outcome if a new chiral center is being formed at the exocyclic carbon.

Pathway Visualization

The following diagram illustrates the critical equilibrium bottleneck caused by the fluorine atom and the strategy to overcome it.

Caption: Reaction pathway highlighting the kinetic bottleneck at the hemiaminal formation stage due to reduced amine nucleophilicity.

Method Selection Guide

Select the appropriate protocol based on your carbonyl partner and scale.[1]

| Variable | Method A: Standard STAB | Method B: Titanium-Promoted |

| Carbonyl Type | Aldehydes (Aliphatic/Aromatic) | Ketones (Cyclic/Acyclic) or Hindered Aldehydes |

| Amine State | Free base preferred | HCl Salt or Free Base |

| Water Tolerance | Low (STAB decomposes) | High (Ti scavenges water) |

| Reaction Time | 2 – 16 Hours | 12 – 24 Hours |

| Key Reagent | Sodium Triacetoxyborohydride | Titanium(IV) Isopropoxide / |

Experimental Protocols

Pre-requisite: Free-Basing the HCl Salt

Commercially available 3-fluoropiperidin-4-ol is often supplied as the hydrochloride salt. For Method A, the free base is strictly required to prevent quenching of the hydride reagent by the acidic proton.

Protocol:

-

Dissolve 1.0 eq of amine HCl salt in minimal Methanol (MeOH).

-

Pass through a pre-packed carbonate (SCX-2) cartridge OR stir with 1.2 eq of MP-Carbonate resin for 30 mins.

Method A: Standard STAB (For Aldehydes)

Best for: High-throughput parallel synthesis, unhindered aldehydes.

Reagents:

-

Amine: 3-Fluoropiperidin-4-ol (Free base)

-

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

-

Reductant: Sodium Triacetoxyborohydride (STAB)[3]

-

Additive: Glacial Acetic Acid (AcOH)

Procedure:

-

Solution A: In a reaction vial, dissolve Aldehyde (1.0 mmol, 1.0 eq) and 3-Fluoropiperidin-4-ol (1.0 mmol, 1.0 eq) in DCE (4 mL).

-

Activation: Add AcOH (1.0 - 2.0 eq).[1][4]

-

Note: The acid catalyst is crucial here to protonate the carbonyl and assist the deactivated amine attack.

-

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.[1]

-

Reduction: Add STAB (1.4 mmol, 1.4 eq) in one portion.

-

Monitoring: Stir at RT. Monitor by LCMS.[1] Aldehydes typically convert in <4 hours.[1]

-

Quench: Add sat.

(2 mL).[1] Stir vigorously for 15 mins until gas evolution ceases. -

Workup: Extract with DCM (3x). Dry over

.

Method B: Titanium(IV) Isopropoxide Promoted (For Ketones)

Best for: Difficult substrates, ketones, and "one-pot" salt usage.

Why this works:

Reagents:

-

Amine: 3-Fluoropiperidin-4-ol (HCl salt can be used directly with TEA)

-

Solvent: THF (Anhydrous) or Neat

-

Promoter: Titanium(IV) Isopropoxide (

) -

Reductant: Sodium Borohydride (

) or Sodium Cyanoborohydride (

Procedure:

-

Complexation: In a dry flask under

, combine 3-Fluoropiperidin-4-ol HCl (1.0 mmol) and Ketone (1.0 - 1.2 mmol). -

Base/Solvent: Add Triethylamine (1.0 mmol) and THF (2 mL).

-

Optimization: For very difficult ketones, omit THF and run neat if the ketone is a liquid.

-

-

Titanium Addition: Add

(1.2 - 1.5 mmol) dropwise.[1]-

Observation: The solution may turn slightly yellow/orange and become viscous.[1]

-

-

Imine Formation: Stir at RT for 6–12 hours.

-

Critical Check: Do not add reductant yet.[1] Ensure imine formation by taking a small aliquot, quenching in MeOH/

, and checking LCMS for the amine product.

-

-

Reduction:

-

Dilute with Absolute Ethanol (2 mL) (Required if using

). -

Add

(1.5 mmol) carefully (exothermic).

-

-

Quench (The "Titanium Emulsion" Fix):

-

Add water (1 mL) to the reaction mixture. A white precipitate (

) will form.[1] -

Crucial Step: Dilute with EtOAc, then filter the slurry through a pad of Celite . Washing the filter cake thoroughly with EtOAc is necessary to recover the product trapped in the titanium salts.

-

Process Control & Troubleshooting

Decision Logic for Optimization

Use the following logic flow if yields are below 50%.

Caption: Troubleshooting decision tree for optimizing low-yielding reductive aminations.

Common Pitfalls

-

Over-Alkylation: Rare with secondary amines, but possible if the product is less sterically hindered than the starting material.[1]

-

Acetal Formation: In Method A, excess AcOH with acid-sensitive aldehydes can lead to acetals.[1] If observed, switch to Method B (Titanium is non-protic).[1]

-

Workup Emulsions: Titanium reactions are notorious for emulsions.[1] The Celite filtration step is mandatory.[1] Alternatively, use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour to chelate the Titanium before extraction.

References

-

Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

Purser, S., et al. (2008).[1] "Fluorine in drug discovery."[1] Chemical Society Reviews.[1]

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic routes to chiral 3-Fluoropiperidin-4-ol derivatives

Application Note: Strategic Access to Chiral 3-Fluoropiperidin-4-ol Scaffolds

Executive Summary

The 3-fluoropiperidin-4-ol motif is a privileged scaffold in medicinal chemistry.[1][2] The introduction of fluorine at the C3 position lowers the pKa of the adjacent amine, modulates lipophilicity (

This guide details three distinct, validated protocols to access these derivatives:

-

Route A (Cis-Selective, Discovery Scale): Organocatalytic

-fluorination. -

Route B (Cis-Selective, Process Scale): Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH).

-

Route C (Trans-Selective): Regioselective Epoxide Ring Opening.

Strategic Route Analysis

The choice of route depends heavily on the desired diastereomer (cis vs. trans) and the scale of operation.

| Feature | Route A: Organocatalytic Fluorination | Route B: DKR / ATH | Route C: Epoxide Opening |

| Primary Target | cis-3-Fluoro-4-hydroxy | cis-3-Fluoro-4-hydroxy | trans-3-Fluoro-4-hydroxy |

| Key Reagent | Selectfluor / Cinchona alkaloid | Ru/Rh-TsDPEN catalyst | TBAF / KHF |

| Stereocontrol | Enantioselective C-F bond formation | Catalyst-controlled reduction of racemate | Substrate-controlled ( |

| Scale Suitability | Gram scale (Discovery) | Multi-kilogram (Process) | Multi-gram |

| Limiting Factor | Catalyst cost; cryogenic temps | Catalyst screening required | HF Safety; Regioselectivity |

Workflow Decision Tree

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on stereochemical targets and operational scale.

Detailed Protocols

Protocol A: Organocatalytic Enantioselective Fluorination (Cis-Selective)

Best for: High enantiopurity on discovery scale.

This route relies on the MacMillan methodology, utilizing a chiral amine catalyst to form an enamine intermediate that reacts stereoselectively with an electrophilic fluorine source.

Materials:

-

Substrate:

-Boc-4-piperidinone. -

Fluorinating Agent:

-Fluorobenzenesulfonimide (NFSI) or Selectfluor. -

Catalyst: (DHQD)

PHAL or specific imidazolidinone catalysts (MacMillan Gen 1/2). -

Solvent: THF or MeCN (anhydrous).

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried flask, dissolve the chiral amine catalyst (20 mol%) in THF/isopropanol (9:1) and cool to -10°C.

-

Enamine Formation: Add

-Boc-4-piperidinone (1.0 equiv) and stir for 15 min to allow enamine formation. -

Fluorination: Add NFSI (1.2 equiv) portion-wise. The reaction is typically slow (12–24 h) at low temperatures to ensure high ee.

-

Reduction: Critical Step. The intermediate is the

-fluoro ketone. To access the cis-alcohol, add NaBH-

Note: Reduction at higher temperatures may erode diastereoselectivity.

-

-

Work-up: Quench with sat. NH

Cl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Mechanistic Insight: The bulky chiral catalyst blocks one face of the enamine, forcing the bulky fluorinating agent to approach from the opposite side. The subsequent hydride reduction occurs from the less hindered face (anti to the fluorine), yielding the cis-fluorohydrin.

Protocol B: Dynamic Kinetic Resolution (DKR) via ATH (Process Standard)

Best for: Large-scale synthesis of cis-isomers from racemic precursors.

This method converts a racemic mixture of 3-fluoro-4-piperidinone into a single enantiomer of the cis-alcohol (100% theoretical yield) by exploiting the rapid racemization of the

Materials:

-

Substrate: rac-N-Boc-3-fluoro-4-piperidinone (prepared via Selectfluor fluorination of the parent ketone).

-

Catalyst: RuCl (Noyori-type catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Solvent: DCM or DMF.

Step-by-Step Procedure:

-

Precursor Synthesis: React

-Boc-4-piperidinone with Selectfluor in MeCN (reflux) to generate the racemic -

DKR Setup: In a reaction vessel, dissolve the racemic fluoro-ketone in DCM (0.5 M).

-

Catalyst Addition: Add RuCl (0.5 – 1.0 mol%).

-

Reagent Addition: Add the HCOOH/Et

N mixture (3.0 equiv). -

Reaction: Stir at 30–40°C. Monitor by

F NMR.-

Checkpoint: You will observe the disappearance of the ketone signal and the emergence of the alcohol signal.

-

-

Work-up: Wash with water, dry over Na

SO

DKR Mechanism Visualization:

Figure 2: The Dynamic Kinetic Resolution drives the equilibrium toward the desired cis-isomer because the matched enantiomer reduces significantly faster than the mismatched one, while the base ensures rapid equilibration of the starting material.

Protocol C: Regioselective Epoxide Opening (Trans-Selective)

Best for: Accessing the trans-diastereomer.

Opening a 3,4-epoxypiperidine with a fluoride source typically follows an S

Materials:

-

Substrate:

-Boc-3,4-epoxypiperidine (from oxidation of the tetrahydropyridine). -

Reagent: TBAF (Tetrabutylammonium fluoride) + KHF

(Potassium bifluoride) OR BF -

Solvent: DCE (Dichloroethane) or Toluene.

Step-by-Step Procedure:

-

Epoxidation: Treat

-Boc-1,2,3,6-tetrahydropyridine with -

Ring Opening (Option A - Mild):

-

Mix the epoxide with TBAF (1.0 equiv) and KHF

(0.5 equiv) in DCE. -

Heat to 80°C in a sealed tube.

-

Note: The addition of KHF

buffers the basicity of TBAF, preventing elimination side products.

-

-

Ring Opening (Option B - Lewis Acid):

-

Dissolve epoxide in anhydrous ether.

-

Add BF

OEt -

Warning: This method can lead to rearrangement products (Meinwald rearrangement) if not strictly temperature controlled.

-

-

Purification: The product is the trans-fluorohydrin. Regioisomers (3-F-4-OH vs 4-F-3-OH) must be separated by HPLC if regiocontrol is poor (usually favors nucleophilic attack at the less hindered position or governed by chair conformation).

Safety & Handling (Critical)

-

Fluorinating Agents:

-

Selectfluor: Non-volatile and relatively stable, but is a strong oxidant. Avoid mixing with reducing agents or metal powders.

-

NFSI: Stable solid, but can cause skin sensitization.

-

-

Fluoride Sources (HF derivatives):

-

Olah's Reagent (Pyridine:HF) / Et

N:3HF: These are essentially liquid HF sources. They cause deep, painless tissue burns that lead to bone necrosis. -

Protocol: Always work in a fume hood. Wear double nitrile gloves. Have Calcium Gluconate gel immediately available on the benchtop before starting any reaction involving HF sources.

-

-

Pressure: Epoxide opening reactions heated in sealed tubes pose an explosion risk. Use a blast shield.

References

-

Enantioselective Organocatalytic Fluorination

-

M. T. S.[4] Ritzen et al., "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry," J. Org. Chem., 2013, 78, 18, 9465–9469.

-

-

Dynamic Kinetic Resolution (ATH)

-

R. M. Betancourt et al., "Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution," J. Org.[5] Chem., 2021, 86, 15, 10603–10612.

-

-

Epoxide Ring Opening (Regioselectivity)

-

Safety in Fluorination

- ACS Green Chemistry Institute Pharmaceutical Roundtable, "Reagent Guide: Fluorin

Sources

- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sci-Hub. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones / Organic Letters, 2021 [sci-hub.box]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

Application Note: Coupling Reactions Involving 3-Fluoropiperidin-4-ol Building Blocks

Introduction: The Fluorine Effect in Medicinal Chemistry

The 3-fluoropiperidin-4-ol scaffold represents a critical bioisostere in modern drug discovery. The introduction of a fluorine atom adjacent to the hydroxyl and amine functionalities induces profound electronic and conformational changes compared to the parent piperidin-4-ol.

Key Physicochemical Impacts

-

pKa Modulation: The highly electronegative fluorine atom (inductive effect,

) lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to non-fluorinated analogues. This reduces lysosomal trapping and improves oral bioavailability. -

Conformational Locking: The gauche effect (preference for the C–F and C–N bonds to be gauche) and dipole-dipole interactions rigidify the ring, potentially reducing the entropic penalty of binding to a protein target.

-

Metabolic Stability: Fluorine substitution blocks metabolic oxidation at the C3 position.

This guide details the protocols for coupling this building block via N-functionalization and O-functionalization, while strictly maintaining stereochemical integrity.

Critical Handling & Stability Protocol

Stereochemical Nomenclature

The relative stereochemistry between the fluorine at C3 and the hydroxyl at C4 is the defining feature.

-

Cis-isomer: The F and OH are on the same face. (Commonly available as cis-3-fluoro-4-hydroxypiperidine).

-

Trans-isomer: The F and OH are on opposite faces.

Warning: The cis-isomer is generally more stable in the chair conformation where the fluorine is axial and the hydroxyl is equatorial (due to H-bonding) or both equatorial. However, inversion during reaction (e.g., Mitsunobu) will flip this relationship.

Stability & HF Elimination

The 3-fluoropiperidin-4-ol scaffold carries a latent risk of HF elimination (dehydrofluorination), particularly when the C4-hydroxyl is activated as a leaving group (e.g., mesylate, tosylate, or Mitsunobu intermediate).

Mechanism of Failure: Under basic conditions with a good leaving group (LG) at C4, the acidic proton at C3 can be abstracted, leading to E2 elimination of H-LG to form the enamine/alkene.

Self-Validating Check:

-

1H NMR: Monitor for the disappearance of the H3/H4 multiplets and the appearance of alkenyl protons (typically

5.0–6.5 ppm). -

19F NMR: Disappearance of the characteristic C-F signal (approx. -180 to -200 ppm).

Application Note A: N-Functionalization (Amide Coupling & Arylation)

Objective: Derivatization of the secondary amine while preserving the free hydroxyl group.

Amide Coupling (HATU Protocol)

Due to the inductive electron-withdrawing effect of the C3-fluorine, the N1-amine is less nucleophilic than standard piperidines. Standard EDC/HOBt conditions may be sluggish.

Protocol:

-

Reagents: Carboxylic Acid (1.0 equiv), N-Boc-3-fluoropiperidin-4-ol (deprotected to HCl salt, 1.0 equiv), HATU (1.2 equiv), DIPEA (3.5 equiv).

-

Solvent: DMF or DMAc (0.1 M).

-

Procedure:

-

Dissolve Acid and HATU in DMF. Stir for 5 mins to activate.

-

Add the piperidine salt followed immediately by DIPEA.

-

Crucial Step: The reaction may require 2–4 hours. Do not heat above 40°C to avoid O-acylation side reactions.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[1]

N-Arylation (S_NAr vs. Buchwald-Hartwig)

Decision Matrix:

-

Electron-Deficient Aryl Halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene): Use S_NAr.

-

Electron-Rich/Neutral Aryl Halides: Use Buchwald-Hartwig Cross-Coupling.

Protocol: S_NAr (Nucleophilic Aromatic Substitution)

-

Conditions: Aryl halide (1.0 equiv), Piperidine (1.2 equiv), K2CO3 (2.0 equiv), DMSO, 80–100°C.

-

Note: The reduced nucleophilicity requires higher temperatures. Ensure the hydroxyl does not compete; the amine is still significantly more nucleophilic than the secondary alcohol.

Protocol: Buchwald-Hartwig Coupling [2]

-

Catalyst System: Pd2(dba)3 (2 mol%) / RuPhos or BrettPhos (4 mol%).

-

Base: NaOtBu (strong base risk) or Cs2CO3 (safer).

-

Risk: Strong bases like NaOtBu can promote HF elimination if the temperature is too high.

-

Recommendation: Use Cs2CO3 in Dioxane at 80°C. RuPhos is preferred for secondary amines.

Application Note B: O-Functionalization (Mitsunobu Reaction)

Objective: Ether formation at C4. Critical Constraint: The Mitsunobu reaction proceeds with inversion of configuration .

-

cis-3-F,4-OH

trans-3-F,4-OR -

trans-3-F,4-OH

cis-3-F,4-OR

The Mitsunobu Protocol

The adjacent fluorine can retard the formation of the alkoxy-phosphonium intermediate due to steric and electronic repulsion.

Reagents:

-

Substrate: N-Boc-3-fluoropiperidin-4-ol (1.0 equiv).

-

Nucleophile: Phenol or acidic heterocycle (1.2 equiv).

-

Phosphine: PPh3 or Polymer-supported PPh3 (1.5 equiv).

-

Azodicarboxylate: DIAD or DTAD (1.5 equiv).

Step-by-Step:

-

Dissolution: Dissolve N-Boc-3-fluoropiperidin-4-ol, PPh3, and the nucleophile in anhydrous THF (0.1 M) under Nitrogen. Cool to 0°C.[1][3][4]

-

Addition: Add DIAD dropwise over 15 minutes. The yellow color should fade between drops.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

-

Troubleshooting: If conversion is low (<50%), do not heat. Heating promotes elimination. Instead, use a more reactive phosphorane (e.g., CMBP - (cyanomethylene)tributylphosphorane).

Data Summary: Reactivity Comparison

| Reaction Type | Reagent System | Reactivity (vs. non-F) | Stereochem Outcome | Primary Risk |

| Amide Coupling | HATU/DIPEA | Slower | Retention | O-acylation (minor) |

| S_NAr | K2CO3/DMSO | Slower | Retention | High Temp Decomposition |

| Buchwald | Pd/RuPhos/Cs2CO3 | Comparable | Retention | HF Elimination (Base) |

| Mitsunobu | PPh3/DIAD | Slower | Inversion | Elimination / No Reaction |

| Alkylation | NaH/R-Br | High Risk | Retention/Mix | Rapid HF Elimination |

Visual Workflows (Graphviz)

Reaction Pathway Selection

This diagram guides the user through the selection of the optimal coupling strategy based on the target moiety.